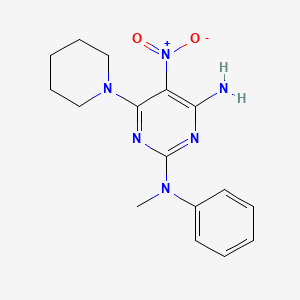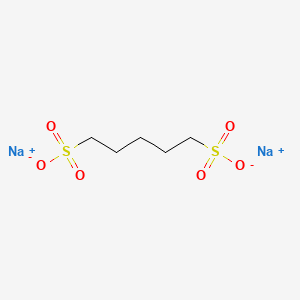
2-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonyl chloride is an organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes a sulfonyl chloride group attached to the anthracene core. It is used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonyl chloride typically involves the reaction of 2-methyl-9,10-dioxo-9,10-dihydroanthracene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction mixture is usually cooled to maintain a low temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems to handle large quantities of reactants and products efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction: The anthraquinone core can undergo redox reactions, where it can be reduced to anthracene derivatives or oxidized to form different quinone structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various anthracene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with various biological molecules. The compound can modify proteins and enzymes by reacting with amino acid residues, thereby affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
9,10-Dioxo-9,10-dihydroanthracene-1-sulfonyl chloride: Similar structure but lacks the methyl group at the 2-position.
2-Methyl-9,10-dioxo-9,10-dihydroanthracene: Similar structure but lacks the sulfonyl chloride group.
Uniqueness
2-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonyl chloride is unique due to the presence of both the methyl group and the sulfonyl chloride group. This combination provides distinct reactivity and applications compared to other similar compounds .
Properties
CAS No. |
4025-70-1 |
|---|---|
Molecular Formula |
C15H9ClO4S |
Molecular Weight |
320.7 g/mol |
IUPAC Name |
2-methyl-9,10-dioxoanthracene-1-sulfonyl chloride |
InChI |
InChI=1S/C15H9ClO4S/c1-8-6-7-11-12(15(8)21(16,19)20)14(18)10-5-3-2-4-9(10)13(11)17/h2-7H,1H3 |
InChI Key |
UNKDMONJRYEFLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


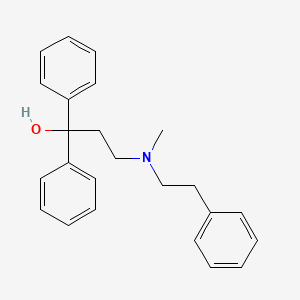
![2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]](/img/structure/B14160874.png)

![4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B14160885.png)
![2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]](/img/structure/B14160886.png)
![Benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)-](/img/structure/B14160889.png)
![Propyl 4-{[(3,5-dibromo-2-iodophenyl)carbonyl]amino}benzoate](/img/structure/B14160893.png)
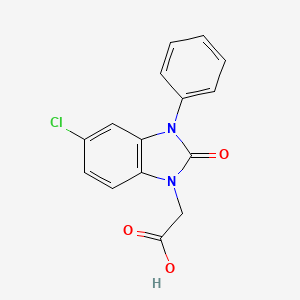
![1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea](/img/structure/B14160923.png)
![2-({[3-(Morpholin-4-yl)propyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14160927.png)
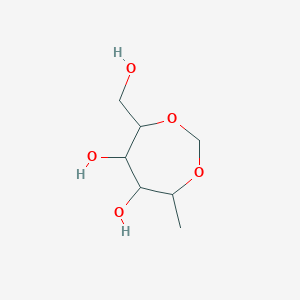
![2-({5-[(1S)-1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14160934.png)
